An In-depth Technical Guide to 1,6-Hexanediol: Chemical Properties and Structure
An In-depth Technical Guide to 1,6-Hexanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 1,6-Hexanediol (B165255). The information is presented to support research, development, and application of this versatile diol.
Chemical Structure and Identification
1,6-Hexanediol is a linear, bifunctional alcohol with the IUPAC name hexane-1,6-diol . It consists of a six-carbon aliphatic chain with a primary hydroxyl group at each terminus. This structure imparts both hydrophilic and hydrophobic characteristics to the molecule, making it a valuable intermediate in chemical synthesis.
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Caption: Chemical structure of 1,6-Hexanediol.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | hexane-1,6-diol |
| CAS Number | 629-11-8[1][2] |
| Molecular Formula | C₆H₁₄O₂[1][2][3] |
| SMILES | OCCCCCCO[4] |
| InChI | 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2[4] |
Physicochemical Properties
1,6-Hexanediol is a colorless, water-soluble solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 1,6-Hexanediol
| Property | Value |
| Molecular Weight | 118.17 g/mol [3] |
| Melting Point | 42-45 °C[6] |
| Boiling Point | 250 °C[6][7] |
| Density | 0.967 g/cm³ (at 25 °C)[6] |
| Solubility | Soluble in water and alcohol; sparingly soluble in hot ether.[8] Insoluble in benzene.[5] |
| Vapor Pressure | 0.0005 mmHg (at 25 °C)[3] |
| Flash Point | 101 °C (closed cup)[4] |
| Autoignition Temperature | 320 °C[6] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like 1,6-Hexanediol.
Methodology:
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Sample Preparation: A small amount of dry, powdered 1,6-Hexanediol is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the solid is compact at the bottom.[5]
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Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow (0.5-1.5 °C).
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small quantity of liquid. Since 1,6-Hexanediol is a solid at room temperature, it must first be melted.
Methodology:
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Sample Preparation: A small amount of 1,6-Hexanediol is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
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Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.
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Heating and Observation: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]
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Boiling Point Determination: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]
Synthesis of 1,6-Hexanediol
Industrially, 1,6-Hexanediol is primarily produced by the catalytic hydrogenation of adipic acid or its esters.[5]
Laboratory-Scale Synthesis via Hydrogenation of Adipic Acid
The following is a representative protocol for the laboratory synthesis of 1,6-Hexanediol from adipic acid, based on literature procedures for high-pressure hydrogenation.
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Caption: Workflow for the laboratory synthesis of 1,6-Hexanediol.
Methodology:
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Catalyst Preparation (if applicable): Prepare the hydrogenation catalyst as per the specific literature procedure. For example, an atomically dispersed Ni/SiO₂ catalyst can be synthesized via an ammonia (B1221849) evaporation and hydrothermal method.
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Reaction Setup: In a high-pressure autoclave reactor, combine adipic acid (e.g., 0.1 g), a suitable solvent such as 1,4-dioxane (B91453) (e.g., 60 mL), and the hydrogenation catalyst (e.g., 0.1 g of 15 wt% Ni/SiO₂).
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Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 220 °C) with stirring. Maintain these conditions for the specified reaction time (e.g., 12 hours).
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Product Isolation and Purification: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 1,6-Hexanediol.
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Characterization: The identity and purity of the synthesized 1,6-Hexanediol can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Reactions of 1,6-Hexanediol
As a primary diol, 1,6-Hexanediol undergoes typical reactions of alcohols. Its bifunctionality makes it a key monomer in polymerization reactions.
Esterification
1,6-Hexanediol readily undergoes esterification with carboxylic acids or their derivatives to form diesters. A notable example is its reaction with acrylic acid to produce 1,6-hexanediol diacrylate (HDDA), a common crosslinking agent in polymers.
Experimental Protocol for the Synthesis of 1,6-Hexanediol Diacrylate:
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Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,6-Hexanediol, acrylic acid (in a molar excess, e.g., a 2.2:1 ratio to the diol), a suitable catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a water-carrying agent (e.g., cyclohexane).
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Reaction: The mixture is heated to reflux (typically 80-110 °C). The water formed during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected or by tracking the acid value of the reaction mixture.
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Work-up and Purification: After cooling, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted acrylic acid, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 1,6-hexanediol diacrylate.
Oxidation
Oxidation of 1,6-Hexanediol can yield adipaldehyde (B86109) or adipic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) gives adipaldehyde.[5]
Dehydration
Dehydration of 1,6-Hexanediol can lead to the formation of cyclic ethers such as oxepane.[5]
Polymerization
Due to its two hydroxyl groups, 1,6-Hexanediol is a crucial monomer in the production of polyesters and polyurethanes.[5] In these reactions, it acts as a chain extender, imparting flexibility and hardness to the resulting polymer.[5]
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Caption: Polymerization pathways involving 1,6-Hexanediol.
This guide provides foundational technical information on 1,6-Hexanediol. For specific applications, further consultation of detailed research literature and safety data sheets is recommended.
References
- 1. biorxiv.org [biorxiv.org]
- 2. WO2015027184A1 - Production of 1,6-hexanediol from adipic acid - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. shokubai.org [shokubai.org]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
